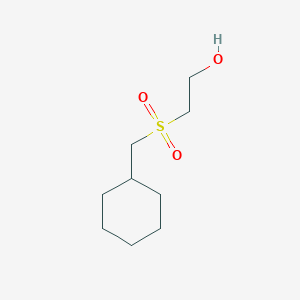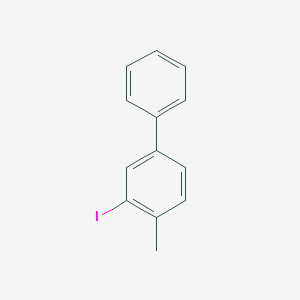
3-Iodo-4-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of an iodine atom at the third position and a methyl group at the fourth position on one of the benzene rings makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-methyl-1,1’-biphenyl can be achieved through several methods. One common method involves the iodination of 4-methyl-1,1’-biphenyl using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of 3-Iodo-4-methyl-1,1’-biphenyl may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodo-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products:
Electrophilic Substitution: Various halogenated biphenyl derivatives.
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Coupling Reactions: Biphenyl derivatives with extended aromatic systems.
Applications De Recherche Scientifique
3-Iodo-4-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.
Mécanisme D'action
The mechanism of action of 3-Iodo-4-methyl-1,1’-biphenyl depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- 4-Iodo-4’-methyl-1,1’-biphenyl
- 3-Iodo-1,1’-biphenyl
- 4-Methyl-1,1’-biphenyl
Comparison: 3-Iodo-4-methyl-1,1’-biphenyl is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and applications. Compared to other biphenyl derivatives, it offers distinct advantages in certain chemical reactions and potential biological activities.
Propriétés
Formule moléculaire |
C13H11I |
|---|---|
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
2-iodo-1-methyl-4-phenylbenzene |
InChI |
InChI=1S/C13H11I/c1-10-7-8-12(9-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
JONFSRMLMYTWFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


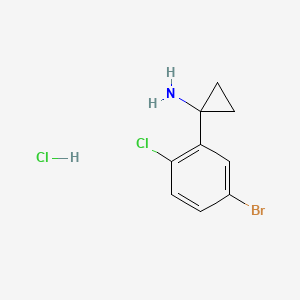
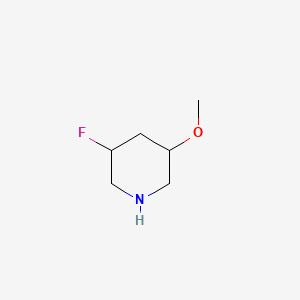
![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14773144.png)
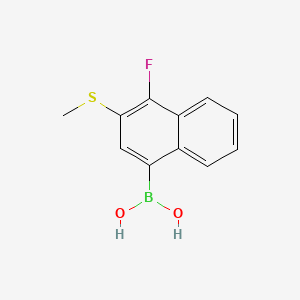


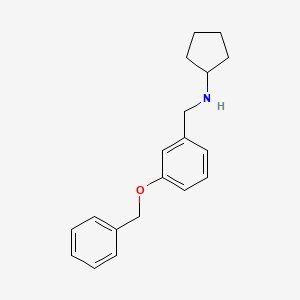
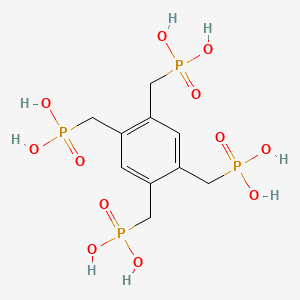
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
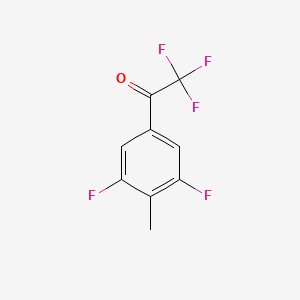
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)

